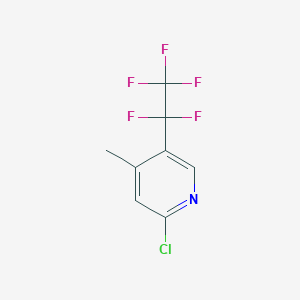

2-Chloro-4-methyl-5-pentafluoroethyl-pyridine

Beschreibung

2-Chloro-4-methyl-5-pentafluoroethyl-pyridine (CAS No. 1246466-35-2) is a halogenated pyridine derivative with a unique substitution pattern. Its structure features a chloro group at position 2, a methyl group at position 4, and a pentafluoroethyl (-CF₂CF₃) group at position 5 of the pyridine ring . This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by the fluorine-rich pentafluoroethyl substituent.

Eigenschaften

Molekularformel |

C8H5ClF5N |

|---|---|

Molekulargewicht |

245.58 g/mol |

IUPAC-Name |

2-chloro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C8H5ClF5N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3 |

InChI-Schlüssel |

WWHXILHOYWEPRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die Balz-Schiemann-Reaktion , die die Diazotierung eines aromatischen Amins beinhaltet, gefolgt vom Austausch der Diazoniumgruppe durch ein Fluoratom . Ein weiteres Verfahren ist die Umemoto-Reaktion , bei der hypervalente Iodreagenzien verwendet werden, um Fluoratome in den Pyridinring einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet oft großtechnische Fluorierungsverfahren unter Verwendung spezialisierter Fluorierungsmittel. Die hohe Verfügbarkeit von fluorierten Synthesebausteinen und effektiven Fluorierungsreagenzien hat die Entwicklung industrieller Methoden zur Herstellung von fluorierten Pyridinen beschleunigt .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-4-methyl-5-pentafluorethyl-pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Borreagenzien werden üblicherweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyridine ergeben, während Kupplungsreaktionen komplexe organische Moleküle mit verlängerten Kohlenstoffketten erzeugen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-methyl-5-pentafluorethyl-pyridin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Vorhandensein der Pentafluorethylgruppe verstärkt ihre elektronenziehenden Eigenschaften und macht sie zu einem starken Elektrophil. Dies ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, darunter nukleophile Substitution und Kupplungsreaktionen.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Variations

The following table summarizes key structural and functional differences between 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine and related compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The pentafluoroethyl group in the target compound exerts stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or fluoro (-F) groups in analogues like 2-Chloro-5-(trifluoromethyl)pyridine. This enhances electrophilic substitution reactivity at the pyridine ring .

- This contrasts with 4-Chloro-5-fluoro-2-methylpyridine, where the chloro at position 4 may facilitate nucleophilic displacement .

Physicochemical Properties

- Lipophilicity : The pentafluoroethyl group increases lipophilicity (logP > 3), making the compound more membrane-permeable than 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine, which has a polar hydroxymethyl group (logP ~1.5) .

- Thermal Stability: Fluorinated substituents generally enhance thermal stability. The target compound’s decomposition temperature (>200°C) likely exceeds that of non-fluorinated analogues .

Biologische Aktivität

2-Chloro-4-methyl-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, a methyl group, and a pentafluoroethyl group. The presence of fluorine atoms significantly affects the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The introduction of the pentafluoroethyl group is crucial as it enhances the compound's biological activity and stability.

Antimicrobial Activity

Research has indicated that compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that fluorinated pyridines can be effective against various bacterial strains. The biological activity of this compound against Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Moderate |

Anticancer Properties

Fluorinated compounds are increasingly recognized for their anticancer properties. Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results in assays involving breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 15 | Higher than cisplatin |

| HepG2 | 20 | Comparable to 5-fluorouracil |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. Molecular docking studies suggest that the compound interacts effectively with target proteins, potentially disrupting their function.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various fluorinated pyridines, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess activity levels.

- Cytotoxicity Assessment : In vitro cytotoxicity assays on MCF-7 and HepG2 cells revealed that this compound exhibited IC50 values lower than those of conventional chemotherapeutics like cisplatin and 5-fluorouracil, indicating its potential as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.